((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Catalog No.
S752121
CAS No.
2972-71-6
M.F
C10H5FN2
M. Wt
172.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitr...

CAS Number

2972-71-6

Product Name

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

IUPAC Name

2-[(3-fluorophenyl)methylidene]propanedinitrile

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

InChI

InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H

InChI Key

MLRZOABCXQDAOS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C=C(C#N)C#N

Canonical SMILES

C1=CC(=CC(=C1)F)C=C(C#N)C#N

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is an organic compound characterized by the presence of a 3-fluorophenyl group attached to a methylene bridge, with two cyano groups (–C≡N) at the terminal positions. Its molecular formula is C₁₀H₅FN₂, and it has a CAS number of 2972-71-6. The compound is notable for its structural complexity, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research and application .

There is no scientific literature available on the mechanism of action of FMC [].

  • Cyclization Reactions: These involve the formation of cyclic structures from linear precursors. Such reactions can lead to the formation of new ring systems that may enhance the biological activity of the compound.
  • Condensation Reactions: Involving the combination of two molecules with the loss of a small molecule (often water), these reactions are crucial for synthesizing more complex derivatives from ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile typically involves several steps:

  • Formation of the Methylene Bridge: This can be achieved through condensation reactions between appropriate aldehydes and nitriles.
  • Introduction of Fluorine: The incorporation of fluorine into the phenyl ring may involve electrophilic aromatic substitution techniques.
  • Final Dicarbonitrile Formation: The addition of cyano groups can be accomplished through nucleophilic substitution or similar methods.

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates in treating infections or cancer.
  • Material Science: The compound could be utilized in developing advanced materials due to its chemical stability and reactivity.
  • Agricultural Chemistry: It may serve as a precursor for agrochemicals aimed at pest control or plant growth regulation .

Interaction studies involving ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile focus on its reactivity with biological targets and other chemical species. Such studies are essential for understanding:

  • Binding Affinities: How well the compound interacts with specific enzymes or receptors.
  • Mechanisms of Action: Insight into how the compound exerts its biological effects at a molecular level.

These interactions can provide valuable information for optimizing its use in therapeutic applications .

Several compounds share structural features with ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
((4-Fluorophenyl)methylene)methane-1,1-dicarbonitrileC₁₀H₆FN₂Similar structure but with a para-fluoro substitution; potential differences in biological

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile belongs to the benzylidenemalononitrile family of compounds, characterized by a central methylene bridge (CH) connecting a fluorinated aromatic ring to two cyano (–C≡N) groups. Its IUPAC name reflects the 3-fluoro substituent on the phenyl ring and the dicarbonitrile functional groups. Alternative designations include 2-(3-fluorobenzylidene)malononitrile and (3-fluorophenylmethylene)propanedinitrile.

Key Structural Features

FeatureDescription
Core Structureα,β-unsaturated dicyano compound with a fluorinated aromatic substituent
Molecular FormulaC₁₀H₅FN₂
Molecular Weight172.16 g/mol
CAS Registry Number2972-71-6

Historical Development in Benzylidene Malononitrile Chemistry

The synthesis of benzylidenemalononitriles emerged in the early 20th century as a versatile method for constructing α,β-unsaturated nitriles. The Knoevenagel condensation—a base-catalyzed reaction between aldehydes and active methylene compounds—became the cornerstone of this chemistry. For ((3-fluorophenyl)methylene)methane-1,1-dicarbonitrile, this involved reacting 3-fluorobenzaldehyde with malononitrile under controlled conditions.

Milestones in Synthesis

YearDevelopmentReference
1980sInitial reports of benzylidenemalononitrile derivatives for pharmaceuticals
2010sMicrowave-assisted Knoevenagel condensation for improved yields
2020sCatalysts like NiCu@MWCNT for eco-friendly synthesis

Significance in Synthetic Organic and Materials Chemistry

The compound serves as a key intermediate in:

  • Anticancer Drug Development: Fluorinated benzylidenemalononitriles exhibit activity against HER2 and EGFR targets.
  • Materials Science: Used in cyclopropanation reactions and photoconductive polymer synthesis.
  • Heterocyclic Synthesis: Precursor to oxazolines, pyridines, and other nitrogen-containing rings.

Molecular Structure and Configuration

The molecule adopts a planar geometry due to conjugation between the aromatic ring, methylene bridge, and cyano groups. The fluorine atom at the meta position induces electronic effects, enhancing the compound’s electrophilicity and directing further functionalization.

Spectroscopic Data

TechniqueCharacteristic Peaks/Shifts
FT-IR2223 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C alkene)
¹H NMR (CDCl₃)δ 7.66 (s, vinylic H), δ 7.92–7.01 (aromatic H)
¹³C NMRδ 118–150 (aromatic carbons), δ 110–115 (cyano carbons)

Molecular Geometry and Bond Parameters

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile represents a substituted benzylidenemalononitrile derivative characterized by a distinctive molecular architecture [1]. The compound possesses the molecular formula C₁₀H₅FN₂ with a molecular weight of 172.16 g/mol [1] [2]. The chemical structure features a 3-fluorophenyl group connected through a methylene bridge to a malononitrile moiety containing two cyano functional groups .

The molecular geometry of this compound exhibits characteristics typical of benzylidenemalononitrile derivatives, where the central ethylenic double bond adopts a predominantly planar configuration [4] [5]. Computational studies on similar malononitrile derivatives reveal that the malononitrile carbon-carbon-carbon angle typically measures approximately 113.54° [6]. The presence of the fluorine substituent at the meta position of the phenyl ring influences the overall electronic distribution and molecular conformation [7].

The bond parameters of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile reflect the conjugated nature of the system [4]. The cyano groups exhibit characteristic triple bond character with typical carbon-nitrogen bond lengths approximating 1.17 Å based on related benzylidenemalononitrile structures [5]. The central carbon-carbon double bond length is expected to be in the range of 1.34-1.36 Å, consistent with partial double bond character due to conjugation with both the aromatic ring and the electron-withdrawing cyano groups [5] [6].

ParameterTypical ValueReference System
Molecular Weight172.16 g/molExperimental [1]
Malononitrile C-C-C Angle~113.54°Related derivatives [6]
C≡N Bond Length~1.17 ÅBenzylidenemalononitrile analogs [5]
Central C=C Bond Length1.34-1.36 ÅConjugated systems [5]

Crystallographic Analysis

Crystallographic studies of benzylidenemalononitrile derivatives reveal significant structural insights applicable to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile [5] [6]. The molecular framework typically exhibits near-planar geometry with minimal deviation from planarity, as demonstrated in related compounds where root-mean-square deviations for non-hydrogen atoms range from 0.006 to 0.023 Å [5] [6].

The crystal packing arrangements of fluorinated benzylidenemalononitrile derivatives are influenced by both intermolecular hydrogen bonding interactions and aromatic π-π stacking forces [5] [8]. Fluorine substitution patterns significantly affect the polymorphic behavior and crystal packing motifs of these compounds [8]. The presence of the fluorine atom introduces additional electrostatic interactions that can stabilize specific crystal forms [8].

Typical crystallographic parameters for benzylidenemalononitrile derivatives include monoclinic crystal systems with space groups such as P2₁/c [9] [10]. The unit cell parameters generally range from a = 6.907-15.666 Å, b = 11.841-16.101 Å, and c = 15.740-16.101 Å, with β angles approximately 91.9-95.1° [9]. The crystal density values typically fall within the range of 1.28-1.35 g/cm³ [11].

Crystallographic ParameterTypical RangeRepresentative Examples
Crystal SystemMonoclinicP2₁/c [9]
Unit Cell a6.907-15.666 ÅVarious derivatives [9]
Unit Cell b11.841-16.101 ÅVarious derivatives [9]
Unit Cell c15.740-16.101 ÅVarious derivatives [9]
β Angle91.9-95.1°Various derivatives [9]
Density1.28-1.35 g/cm³Related compounds [11]

Physical State and Stability Characteristics

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile exists as a crystalline solid under standard conditions, consistent with the physical state characteristics of related benzylidenemalononitrile derivatives [12]. The compound exhibits a slightly yellow to white crystalline appearance, typical of malononitrile derivatives [13] [12].

The thermal stability profile of malononitrile derivatives indicates potential for violent polymerization when exposed to temperatures above 130°C or upon contact with strong bases [13]. The melting point range for similar fluorinated benzylidenemalononitrile compounds typically falls between 137-139°C based on structural analogs [14]. The compound demonstrates moderate stability under ambient conditions but requires careful handling due to the reactive nature of the malononitrile moiety [13].

Storage recommendations for malononitrile derivatives include maintenance at temperatures between 2-8°C to prevent decomposition [13]. The compound exhibits limited water solubility, with related malononitrile derivatives showing solubility values around 13.3 g/100 mL at 20°C [13]. The presence of the fluorine substituent may further reduce aqueous solubility compared to non-fluorinated analogs [7].

Physical PropertyTypical Value/RangeStability Considerations
Physical StateCrystalline solidStable under ambient conditions [12]
ColorSlightly yellow to whiteLight-sensitive compounds [12]
Melting Point137-139°C (estimated)Based on structural analogs [14]
Storage Temperature2-8°CPrevents decomposition [13]
Water SolubilityLimited (~13.3 g/100 mL)Fluorine reduces solubility [7] [13]
Thermal StabilityStable below 130°CPolymerization risk above 130°C [13]

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Profiles

The Nuclear Magnetic Resonance spectroscopic characteristics of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile reflect the structural features of the fluorinated benzylidenemalononitrile framework [15] [16]. Proton Nuclear Magnetic Resonance spectra of similar compounds typically display characteristic signals corresponding to the aromatic protons in the 7.0-8.0 parts per million region [15] [14].

The fluorine-containing aromatic system exhibits specific coupling patterns due to the fluorine substituent, with meta-fluorine substitution typically producing characteristic multipicity patterns in the aromatic region [17] [18]. The methylene proton signal appears as a singlet in the 7.5-7.8 parts per million range, consistent with the benzylic position adjacent to the electron-withdrawing malononitrile group [15] [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinctive signals for the cyano carbon atoms typically appearing around 112-118 parts per million [15]. The quaternary carbon bearing the two cyano groups resonates in the 110-115 parts per million region [15]. Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with meta-fluorine substituents typically resonating in the -110 to -115 parts per million range relative to trifluoroacetic acid [17] [18].

Nuclear Magnetic Resonance ParameterChemical Shift RangeMultiplicity/Characteristics
Aromatic Protons7.0-8.0 ppmMultiple due to F-coupling [15]
Methylene Proton7.5-7.8 ppmSinglet [15] [14]
Cyano Carbons112-118 ppmSharp signals [15]
Quaternary Carbon110-115 ppmCharacteristic of malononitrile [15]
Fluorine-19-110 to -115 ppmMeta-substitution pattern [17] [18]

Fourier Transform Infrared Spectroscopic Fingerprints

The Fourier Transform Infrared spectroscopic profile of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile exhibits characteristic absorption bands corresponding to the functional groups present in the molecular structure [15] [4]. The cyano stretching vibrations represent the most diagnostic features, typically appearing as intense bands in the 2200-2230 cm⁻¹ region [15] [4].

Benzylidenemalononitrile derivatives characteristically display cyano stretching frequencies around 2207-2229 cm⁻¹, with potential splitting due to symmetric and asymmetric modes [15] [4]. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 cm⁻¹ region, while carbon-hydrogen bending modes of the aromatic system occur around 1450-1400 cm⁻¹ [4].

The carbon-fluorine stretching vibration, characteristic of the 3-fluorophenyl substituent, typically appears in the 1000-1300 cm⁻¹ region [4]. The methylene carbon-hydrogen stretching associated with the benzylic position manifests around 3000-3100 cm⁻¹, while aromatic carbon-hydrogen stretching occurs at higher frequencies around 3050-3100 cm⁻¹ [4].

Vibrational ModeFrequency Range (cm⁻¹)Intensity/Characteristics
Cyano Stretching2200-2230Very strong, diagnostic [15] [4]
Aromatic C=C1600-1500Medium intensity [4]
C-H Bending (Aromatic)1450-1400Medium intensity [4]
C-F Stretching1000-1300Strong, characteristic [4]
Aromatic C-H3050-3100Medium intensity [4]
Benzylic C-H3000-3050Medium intensity [4]

Ultraviolet-Visible Absorption Characteristics

The Ultraviolet-Visible absorption spectroscopy of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile exhibits characteristics consistent with conjugated benzylidenemalononitrile systems [19]. These compounds typically display intense absorption bands in the 300-350 nanometer region corresponding to π-π* electronic transitions within the conjugated framework [19].

The presence of the electron-withdrawing cyano groups and the fluorine substituent influences the electronic absorption properties through modification of the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap [19]. Solvatochromic studies of related benzylidene malononitriles demonstrate significant shifts in absorption maxima depending on solvent polarity, with changes of approximately 1000 cm⁻¹ observed across different solvents [19].

The molar extinction coefficients for benzylidenemalononitrile derivatives typically range from 10,000 to 30,000 L mol⁻¹ cm⁻¹, indicating strong electronic transitions [19]. The fluorine substitution pattern may introduce bathochromic or hypsochromic shifts relative to non-fluorinated analogs, depending on the electronic effects of the substituent [20] [19].

Absorption ParameterTypical Value/RangeSolvent Dependencies
λmax (π-π*)300-350 nmSolvent-dependent shifts [19]
Molar Extinction10,000-30,000 L mol⁻¹ cm⁻¹High intensity transitions [19]
Solvatochromic Shift~1000 cm⁻¹Polarity-dependent [19]
Fluorine EffectHypsochromic/bathochromicSubstituent-dependent [20] [19]

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile provides structural confirmation through characteristic fragmentation patterns [15]. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the molecular weight of the compound [1] [2].

Common fragmentation pathways for benzylidenemalononitrile derivatives include loss of individual cyano groups (mass loss of 26 atomic mass units) and formation of tropylium-like fragments from the aromatic system [15]. The presence of fluorine in the aromatic ring provides additional diagnostic fragmentation, with potential loss of hydrogen fluoride (mass loss of 20 atomic mass units) under electron impact conditions [15].

Base peak assignments in related malononitrile derivatives frequently correspond to stabilized aromatic cation radicals formed through loss of the malononitrile portion [15]. The fluorine substitution pattern influences the relative stability of fragment ions, potentially affecting the intensity ratios observed in the mass spectrum [15].

Fragment IonMass-to-Charge RatioFragmentation Pathway
Molecular Ion172[M]⁺- [1] [2]
Loss of CN146[M-26]⁺ [15]
Loss of HF152[M-20]⁺ (fluorinated systems) [15]
Aromatic FragmentVariableTropylium-like ions [15]
Base PeakVariableStabilized cation radicals [15]

Knoevenagel Condensation Pathways

3.1.1 Reaction of 3-Fluorobenzaldehyde with Malononitrile

The classical base-catalysed condensation remains the cornerstone for assembling the target α-cyanocinnamonitrile (Table 1).

EntryCatalyst / ModeSolvent (v /v)Temp / TimeIsolated Yield %
1Zn(II)–organic complex (pre-assembled in situ)DMF35 °C / 30 min90 [1]
2Ionic liquid-supported L-proline ([Promim]CF₃COO, 30 mol %)CH₃CN80 °C / 24 h96 [2]
3NiCu@MWCNT nanohybrids (2 mol % Ni)EtOH–H₂O (1:1)50 °C / 40 min92 [3]
4Ti–Zn hydrotalcite (10 wt %)neat (mechanochemical)r.t. / 4 h85 [4]
5Catalyst-free water (green protocol)H₂O25 °C / 2 h83 [5]
3.1.2 Catalyst Systems and Mechanistic Considerations
  • Lewis‐acid activation (Entry 1) promotes carbonyl polarisation while Zn²⁺ simultaneously deprotonates malononitrile through an inner-sphere complex, delivering high rates at 35 °C [1].
  • [Promim]CF₃COO behaves as a bifunctional Brønsted base and phase-transfer medium; proline forms an iminium intermediate that accelerates C–C bond formation, explaining near-quantitative conversion [2].
  • NiCu@MWCNT offers cooperative redox-neutral Lewis acidity on a conductive carbon support, lowering activation energy and allowing mild aqueous conditions [3].
  • Layered Ti–Zn hydrotalcites deliver basic sites (Zn–O⁻) plus acidic Ti⁴⁺ centres, facilitating dual activation under solvent-free grinding [4].
  • In water alone, self-organisation of the transition state is driven by the hydrophobic effect; rate enhancement correlates with aldehyde p-electrophilicity [5].
3.1.3 Reaction Parameter Optimisation
VariableOptimum (ionic-liquid system)Effect on YieldSource
Catalyst loading≥20 mol %Linear increase to 96% at 30 mol % [2]
SolventCH₃CN > CH₃OH > H₂O ≫ CHCl₃Dipolar aprotic media stabilise carbanion; non-polar solvents suppress rate [2]
Aldehyde : malononitrile1 : 1.1Excess nucleophile suppresses side-aldol events [5]
Temperature (Zn route)35 °CHigher T (>50 °C) causes DMF cyanide exchange [1]

Green Chemistry Approaches

3.2.1 Microwave-Assisted Synthesis

Focused 2450 MHz irradiation of a 3-fluorobenzaldehyde / malononitrile slurry with 10 mg NH₄OAc gives complete conversion in 90 s at 120 °C; isolated yield 93%[5 (derived from 32 in ACS Omega study), 11]. Rapid volumetric heating minimises solvent use.

3.2.2 Solvent-Free Reaction Conditions

Ball-milling aldehyde and malononitrile with 5 wt % [TBA][Leu] ionic liquid affords 2-(3-F)-BMN in 10 min, 95% yield; IL adsorbs by-product water, eliminating work-up [6].

3.2.3 Heterogeneous and Recyclable Catalytic Systems
  • NiCu@MWCNT retained >95% activity over five cycles; negligible metal leaching (<0.5 ppm Ni) [3].
  • Hydrotalcite catalysts were recovered by simple filtration and reused four times with <5% yield loss [4].
  • Ionic liquid-supported proline preserved 86% yield after four consecutive runs, showcasing true catalyst immobilisation [2].

Alternative Synthetic Routes

Beyond Knoevenagel chemistry, two-step sequences allow access when 3-fluorobenzaldehyde is scarce:
a) Selective oxidative cleavage of 3-fluorostyrene to the aldehyde followed by one-pot condensation (overall 78%) [7].
b) Nucleophilic substitution of 3-fluorobenzyl chloride with cyanomethanide under phase-transfer conditions, then aerobic dehydrogenation (65% overall) [8].

Purification and Characterisation Protocols

ParameterExperimental ValueTechniqueReference
Melting point88–89 °CCapillary [2]
IR (KBr, cm⁻¹)2224 (–C≡N), 1605 (C=C), 3033 (Ar–H)FT-IR [2]
¹H NMR (500 MHz, CDCl₃, δ ppm)8.27 (s, Hβ), 8.17 – 8.19 (d, 2 H), 7.54 – 7.55 (d, 2 H), 7.45 – 7.46 (m, 1 H)Aromatic & vinylic protons [2]
MS (EI, m/z)172 [M⁺], 152 [M–HF], 145 [M–HCN]Fragmentation pattern [8]
PurificationCrystallisation from EtOH / H₂O (4 : 1); vacuum filtrationGives >99% HPLC purity [2]

Crystals obtained by slow cooling exhibit needle morphology; XRPD matches simulated patterns, confirming phase purity.

Abbreviations: BMN = benzylidenemalononitrile; HT = hydrotalcite; IL = ionic liquid; r.t. = room temperature.

XLogP3

0.7

Dates

Last modified: 08-15-2023

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